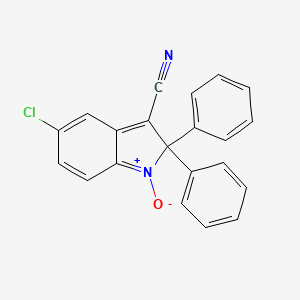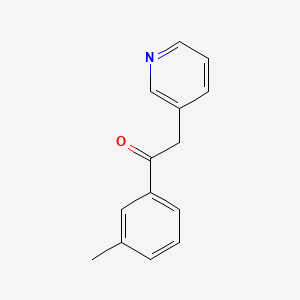![molecular formula C20H26S2Si B14240881 Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane CAS No. 215182-46-0](/img/structure/B14240881.png)
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a butyl chain with phenylsulfanyl groups, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane typically involves the reaction of appropriate silane precursors with butyl chains containing phenylsulfanyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler silane derivatives .
Applications De Recherche Scientifique
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane has several scientific research applications:
Chemistry: It is used in studies involving silane chemistry and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl compounds: These include various silanes with similar structures but different functional groups.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different backbones.
Uniqueness
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane stands out due to its combination of silane and phenylsulfanyl groups, which confer unique chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
215182-46-0 |
|---|---|
Formule moléculaire |
C20H26S2Si |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
trimethyl-[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane |
InChI |
InChI=1S/C20H26S2Si/c1-17(16-23(2,3)4)15-20(21-18-11-7-5-8-12-18)22-19-13-9-6-10-14-19/h5-14,20H,1,15-16H2,2-4H3 |
Clé InChI |
SFINLNYKOMOXSI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
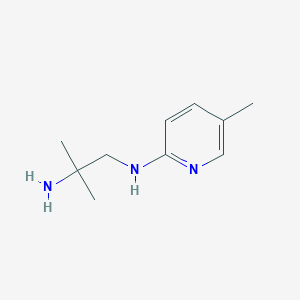
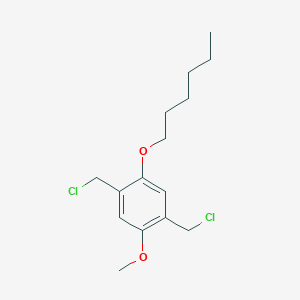
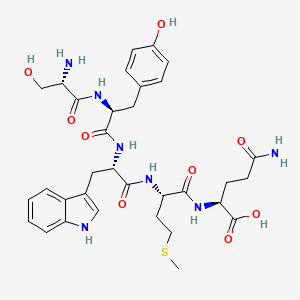

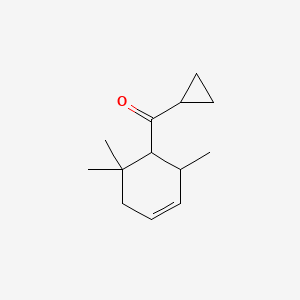
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
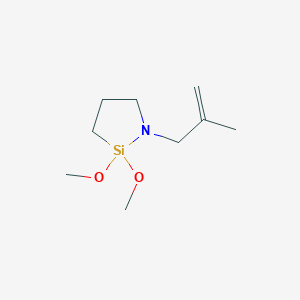
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
